

ORIC-533: A Technical Whitepaper on a Novel CD73 Inhibitor

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Compound of Interest

Compound Name: ORIC-533

Cat. No.: B12362824

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Executive Summary

ORIC-533 is an orally bioavailable, potent, and selective small molecule inhibitor of CD73, a pivotal enzyme in the adenosine-mediated immunosuppressive pathway within the tumor microenvironment. Developed by ORIC Pharmaceuticals, this compound has demonstrated significant potential in preclinical studies and is currently under evaluation in clinical trials for relapsed/refractory multiple myeloma. This document provides a comprehensive technical overview of **ORIC-533**, including its discovery, chemical properties, mechanism of action, and key preclinical and clinical data.

Discovery and Chemical Structure

ORIC-533 was identified through a robust, structure-based drug design campaign. The starting point for its development was the binding mode of adenosine 5'-(α,β -methylene)-diphosphate with human CD73.^[1] The chemical structure of **ORIC-533** free base is detailed below.

Chemical Structure:

- IUPAC Name: [(2S)-2-[[[(2R,3S,4R,5R)-5-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy]-1-hydroxy-3-(2H-tetrazol-5-ylmethoxy)propan-2-yl]phosphonic acid^[2]

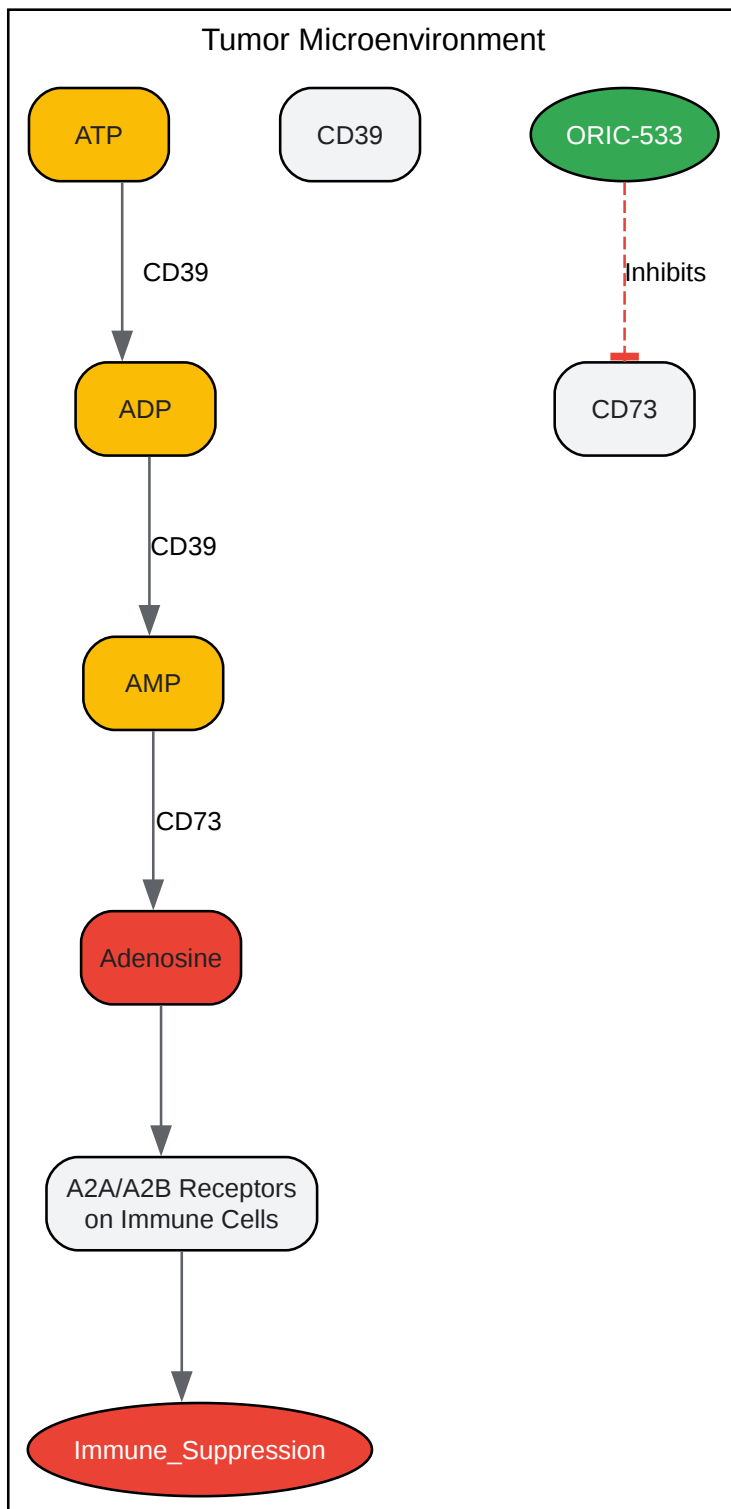
- Molecular Formula: $C_{20}H_{29}ClN_9O_9P$ [2]
- Molecular Weight: 605.9 g/mol [2]
- CAS Number: 2641306-62-7 [2]

Mechanism of Action: The CD73-Adenosine Pathway

CD73, or ecto-5'-nucleotidase, is a cell-surface enzyme that catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine. In the tumor microenvironment, the accumulation of adenosine acts as a potent immunosuppressive signal, inhibiting the function of various immune cells, including T cells, NK cells, and dendritic cells. [2] This allows cancer cells to evade immune surveillance.

ORIC-533 is a competitive inhibitor of CD73. By binding to CD73, it blocks the conversion of AMP to adenosine, thereby reducing the concentration of immunosuppressive adenosine in the tumor microenvironment. This restores and enhances the anti-tumor immune response. [2][3]

CD73-Adenosine Signaling Pathway and Inhibition by ORIC-533

[Click to download full resolution via product page](#)**CD73-Adenosine Pathway Inhibition by ORIC-533.**

Quantitative Data Summary

Table 1: In Vitro Potency of ORIC-533

| Assay Type | Cell Line/System | Parameter | Value | Reference |
|---|--------------------------------|------------------|-----------------|---------------------|
| Biochemical Assay | Soluble Human CD73 | IC ₅₀ | <0.1 nM | [4] |
| Cellular Adenosine Production | H1568 (Human NSCLC) | EC ₅₀ | 0.14 nM | [4] |
| Cellular Adenosine Production | EMT6 (Mouse Mammary Carcinoma) | EC ₅₀ | 1.0 nM | [4] |
| T-Cell Proliferation Rescue (High AMP) | Human CD8+ T-cells | EC ₅₀ | Single-digit nM | [5] |
| Cytokine (TNF- α) Production Rescue | Human CD8+ T-cells | - | Potent rescue | [4] |

Table 2: Preclinical Pharmacokinetics of ORIC-533

| Species | Dosing Route | Clearance | Volume of Distribution (V _{ss}) | Half-life (T _{1/2}) | Bioavailability | Reference |
|-------------------|----------------|----------------|---|-------------------------------|-----------------|---------------------|
| Beagle Dog | IV (0.2 mg/kg) | 1.18 mL/min/kg | 0.270 L/kg | 3.2 h | - | [4] |
| Rat | PO | Low | - | Supports QD dosing | <3% | [6] |
| Cynomolgus Monkey | PO | Low | - | Supports QD dosing | <3% | [6] |

Table 3: In Vivo Efficacy of ORIC-533

| Tumor Model | Dosing Regimen | Efficacy Endpoint | Result | Reference |
|--------------------------------|------------------|---|--------|-----------|
| E.G7-OVA Syngeneic Mouse Model | 150 mg/kg QD, PO | Tumor Growth Inhibition (TGI) on Day 19 | 67% | [6] |

Experimental Protocols

Biochemical Assay for CD73 Inhibition

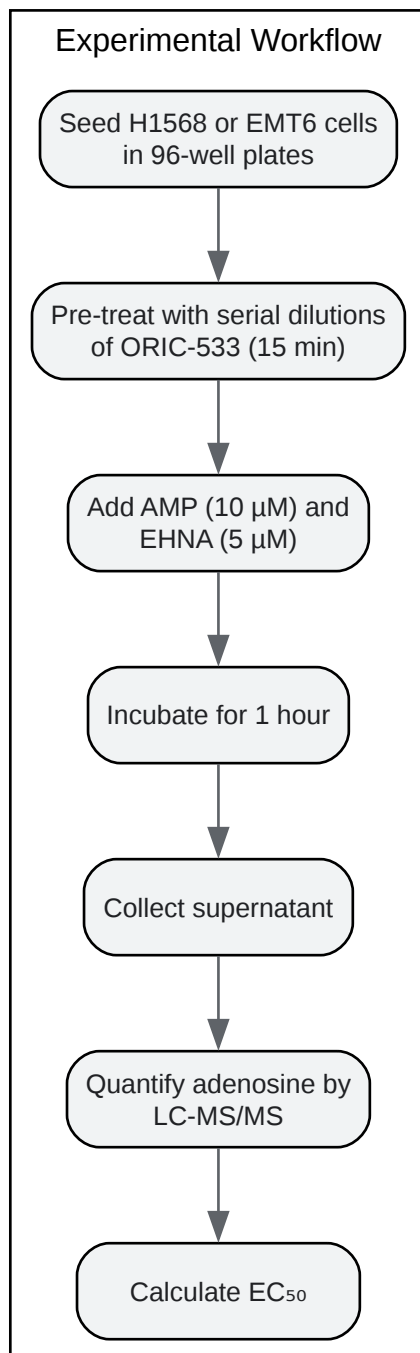
- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **ORIC-533** against soluble human CD73.
- Methodology:
 - Recombinant soluble human CD73 was incubated with varying concentrations of **ORIC-533**.
 - The enzymatic reaction was initiated by the addition of adenosine monophosphate (AMP) as the substrate.
 - The reaction was allowed to proceed for a defined period at 37°C.
 - The amount of inorganic phosphate produced from the hydrolysis of AMP was quantified using the Malachite Green detection system.
 - IC₅₀ values were calculated from the dose-response curves.[6]

Cellular Adenosine Production Assay

- Objective: To measure the half-maximal effective concentration (EC₅₀) of **ORIC-533** in inhibiting adenosine production in cancer cell lines.
- Methodology:

- Human non-small cell lung cancer (NSCLC) H1568 cells or mouse EMT6 cells, which have high endogenous CD73 expression, were seeded in 96-well plates.
- Cells were pre-treated with a serial dilution of **ORIC-533** for 15 minutes.
- AMP (10 μ M) and an adenosine deaminase inhibitor, EHNA (5 μ M), were added to the cells.
- After 1 hour of incubation, the supernatant was collected.
- The concentration of adenosine in the supernatant was quantified by liquid chromatography-mass spectrometry (LC-MS/MS).
- EC₅₀ values were determined from the concentration-response curves.[\[7\]](#)

Workflow for Cellular Adenosine Production Assay



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Cellular Adenosine Production Assay Workflow.**T-Cell Activation and Proliferation Rescue Assay**

- Objective: To assess the ability of **ORIC-533** to rescue AMP-mediated suppression of CD8+ T-cell activation and proliferation.
- Methodology:
 - Human peripheral blood mononuclear cell (PBMC)-derived CD8+ T-cells were activated for 24 hours with tetrameric anti-CD3/CD28/CD2 antibodies in serum-free media.
 - Activated T-cells were labeled with CellTrace Violet and plated in 96-well plates.
 - Varying concentrations of **ORIC-533** were added to the cells.
 - AMP was added 15 minutes later to induce immunosuppression.
 - Cells were incubated for 72-96 hours.
 - T-cell proliferation was quantified by flow cytometry based on the dilution of CellTrace Violet.
 - Cytokine levels (e.g., TNF- α) in the cell supernatants were measured by MSD ELISA.[8]

In Vivo Efficacy Study

- Objective: To evaluate the anti-tumor activity of orally administered **ORIC-533** in a syngeneic mouse model.
- Methodology:
 - C57BL/6 mice were subcutaneously implanted with E.G7-OVA tumor cells.
 - Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups.
 - **ORIC-533** (150 mg/kg) or vehicle was administered orally once daily (QD).
 - Tumor volumes and body weights were measured regularly.
 - At the end of the study, tumors were harvested for pharmacodynamic analysis, including measurement of intratumoral adenosine levels and immune cell profiling by flow cytometry.

- Tumor Growth Inhibition (TGI) was calculated as: $\%TGI = 100\% \times [(\text{Mean tumor volume of control group} - \text{Mean tumor volume of test group}) / \text{Mean tumor volume of control group}]$.
[6]

Clinical Development

ORIC-533 is currently being evaluated in a Phase 1b, open-label, dose-escalation and expansion study in patients with relapsed or refractory multiple myeloma (NCT05227144).
[9]
[10]

- Primary Objectives: To assess the safety, tolerability, and determine the recommended Phase 2 dose (RP2D) of single-agent **ORIC-533**.
[11]
- Patient Population: Heavily pretreated patients with relapsed or refractory multiple myeloma, with a high percentage being triple-class and penta-refractory.
[11]
- Preliminary Findings (as of November 28, 2023):
 - **ORIC-533** was well-tolerated with only Grade 1 and 2 treatment-related adverse events reported.
[11]
 - A favorable pharmacokinetic profile with an estimated plasma half-life of approximately 24 hours, supporting once-daily dosing.
[11]
 - Strong inhibition of soluble CD73 enzymatic activity was observed across all dose levels.
[11]
 - Evidence of immune activation, including an increased abundance of activated CD8+ T cells and NK cells, was seen at doses ≥ 1200 mg.
[11]
 - Reductions in soluble BCMA levels in serum suggest a measurable anti-myeloma effect.
[11]

Conclusion

ORIC-533 is a promising, orally bioavailable CD73 inhibitor with a best-in-class potential. Its potent and selective inhibition of the adenosine-generating enzyme CD73 leads to the reversal of immunosuppression in the tumor microenvironment. Robust preclinical data demonstrating in

vitro potency, favorable pharmacokinetics, and in vivo anti-tumor efficacy have supported its advancement into clinical development. Preliminary results from the Phase 1b trial in heavily pretreated multiple myeloma patients are encouraging, showing a favorable safety profile and early signs of clinical activity. Further investigation of **ORIC-533**, both as a single agent and in combination with other immunotherapies, is warranted.

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